molecular formula C13H23NO4 B1448714 1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1803611-15-5

1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B1448714
CAS No.: 1803611-15-5
M. Wt: 257.33 g/mol
InChI Key: OSAGMEWXWBDKTL-UHFFFAOYSA-N
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Description

“1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the empirical formula C10H17NO4 . It is also known by other names such as “N-Boc-pyrrolidine-3-carboxylic acid” and "1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid" .


Molecular Structure Analysis

The molecular weight of this compound is 215.25 g/mol . The InChI (IUPAC International Chemical Identifier) string for this compound is "InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)" . This provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.25 g/mol . Other properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Organic Acid Vapors and Corrosion Studies

Research has investigated the effects of carboxylic acids, including tert-butoxy derivatives, on the corrosion of metals such as copper. These studies are vital in understanding how various organic compounds, through their vapor phase, contribute to the corrosion processes, affecting materials used in industrial applications. The exploration into the corrosive nature of organic acids offers insights into preventive measures for material degradation in environments exposed to such compounds (Bastidas & La Iglesia, 2007).

Neo Acids and Alkanes in Chemical Preparations

The study of neo fatty acids, including tert-butoxy derivatives, has shown their potential in chemical preparations due to their diverse biological activities. These natural and synthesized compounds are explored for their applications as antioxidants, anticancer, antimicrobial, and antibacterial agents. Such research underlines the significance of tert-butoxy derivatives in developing new, biologically active compounds for pharmaceutical, cosmetic, and agronomic industries (Dembitsky, 2006).

Biomass-derived Levulinic Acid for Drug Synthesis

Research into biomass-derived levulinic acid, which possesses carbonyl and carboxyl groups, highlights its potential in drug synthesis, including its flexibility in creating various value-added chemicals. Levulinic acid derivatives are investigated for their applications in cancer treatment and the development of medical materials. This showcases the role of carboxylic acid derivatives, like tert-butoxy carbonyl compounds, in reducing drug synthesis costs and simplifying processes, indicating a promising direction in medicinal chemistry (Zhang et al., 2021).

Reactive Extraction of Carboxylic Acids

Studies focusing on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids shed light on efficient separation methods from aqueous solutions. This research is relevant for the recovery of carboxylic acids, including those related to tert-butoxy carbonyl groups, from industrial processes, emphasizing environmental and recovery efficiency aspects (Djas & Henczka, 2018).

Pyrrolidine as a Versatile Scaffold in Drug Discovery

Pyrrolidine derivatives, including those with tert-butoxy carbonyl groups, are explored for their utility in medicinal chemistry due to their stereochemistry and three-dimensional coverage. Research in this area focuses on the development of bioactive molecules with target selectivity, leveraging the pyrrolidine ring's properties for the treatment of various diseases. This highlights the significant role of such derivatives in designing new compounds with diverse biological profiles (Li Petri et al., 2021).

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8(2)10-9(11(15)16)6-7-14(10)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAGMEWXWBDKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid

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